molecular formula C10H8FN B1529234 8-Fluoro-7-methylquinoline CAS No. 1420794-63-3

8-Fluoro-7-methylquinoline

Cat. No.: B1529234
CAS No.: 1420794-63-3
M. Wt: 161.18 g/mol
InChI Key: HVEWBBAQMKACPR-UHFFFAOYSA-N
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Description

8-Fluoro-7-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and antiviral activities .

Biochemical Analysis

Biochemical Properties

8-Fluoro-7-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to inhibit certain bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . These interactions lead to the stabilization of the enzyme-DNA complex, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, this compound exhibits antibacterial, antineoplastic, and antiviral activities by targeting specific enzymes and proteins involved in these processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit bacterial cell division by targeting DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This compound also affects mammalian cells by inhibiting topoisomerase II, an enzyme involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Furthermore, this compound has been reported to modulate gene expression and cellular metabolism, contributing to its broad-spectrum biological activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound binds to bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and causing DNA strand cleavage . This mechanism of action is distinct from that of other antibiotics, making this compound a valuable tool in combating antibiotic-resistant bacterial strains . Additionally, this compound can inhibit mammalian topoisomerase II, leading to the disruption of DNA replication and repair processes, which can result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antineoplastic activities without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harmful side effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which result in the formation of metabolites with different biological activities . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication, transcription, and cellular metabolism . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 8-Fluoro-7-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzotrifluoride with acetaldehyde under acidic conditions can yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death. The compound’s fluorine atom enhances its binding affinity to these enzymes, making it a potent antimicrobial agent .

Properties

IUPAC Name

8-fluoro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEWBBAQMKACPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307063
Record name Quinoline, 8-fluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420794-63-3
Record name Quinoline, 8-fluoro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420794-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 8-fluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-7-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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